molecular formula C29H46 B033944 (24S)-ETHYLCHOLESTA-3,5,22-TRIENE CAS No. 102491-96-3

(24S)-ETHYLCHOLESTA-3,5,22-TRIENE

Cat. No.: B033944
CAS No.: 102491-96-3
M. Wt: 394.7 g/mol
InChI Key: NGUVUCVJXSBIEN-LVSBIWLASA-N
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Description

3,5,22-Stigmastatriene is a sterol derivative with the molecular formula C29H46. It is a triene, meaning it contains three double bonds within its structure. It is primarily derived from plant sterols such as stigmasterol and is often used in the analysis of edible oils to assess their identity and purity .

Preparation Methods

Chemical Reactions Analysis

3,5,22-Stigmastatriene undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,5,22-Stigmastatriene can lead to the formation of various oxygenated derivatives, while reduction can yield saturated sterol derivatives.

Scientific Research Applications

3,5,22-Stigmastatriene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,22-Stigmastatriene involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it may influence signaling pathways involved in cholesterol metabolism and homeostasis.

Comparison with Similar Compounds

3,5,22-Stigmastatriene is similar to other sterol derivatives such as:

What sets 3,5,22-Stigmastatriene apart is its specific structure and the presence of three double bonds, which confer unique chemical and biological properties. This makes it particularly useful in the analysis and quality control of edible oils .

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10-13,20-22,24-27H,7,9,14-19H2,1-6H3/b12-11+/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUVUCVJXSBIEN-LVSBIWLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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